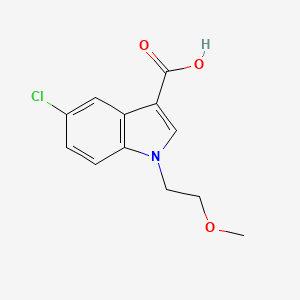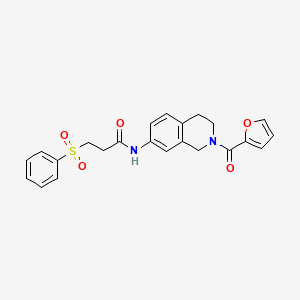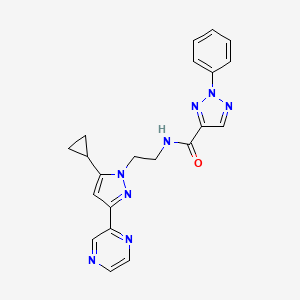
3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core linked to a thiazole ring and a pyridazine moiety. The presence of these functional groups imparts specific chemical properties and reactivity, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide typically involves a multi-step process:
Formation of the Pyridazine Moiety: The initial step involves the synthesis of the 6-methylpyridazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often through the condensation of thioamides with α-haloketones.
Coupling Reactions: The pyridazine and thiazole intermediates are then coupled with a benzamide derivative. This step usually requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Final Assembly: The final product is obtained by linking the pyridazine and thiazole rings to the benzamide core through an ether linkage. This step may involve the use of base catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide core and the thiazole ring can participate in nucleophilic substitution reactions. Halogenated derivatives of the compound can be used as intermediates for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones from the oxidation of the methyl group.
Reduction: Formation of amines or alcohols from the reduction of nitro groups or carbonyl functionalities.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and the production of specialty chemicals.
作用机制
The mechanism of action of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a crucial role in various biological processes. The compound’s ability to bind to these targets and modulate their activity is key to its bioactivity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on the cell surface or within cells, influencing signal transduction pathways.
Proteins: The compound may interact with various proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide analogs: Compounds with similar structures but different substituents on the pyridazine, thiazole, or benzamide rings.
Other benzamide derivatives: Compounds with a benzamide core but different functional groups attached to it.
Thiazole-containing compounds: Compounds that contain a thiazole ring but differ in other parts of their structure.
Uniqueness
This compound stands out due to its unique combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-10-5-6-13(19-18-10)21-12-4-2-3-11(9-12)14(20)17-15-16-7-8-22-15/h2-9H,1H3,(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQPMVPODNBYGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[(2,6-Difluoroanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2358993.png)
![Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2358994.png)





![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2359003.png)
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2359005.png)

![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)

![4-({4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2359014.png)

